![molecular formula C7H7F3N2O3 B1419586 4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid CAS No. 1211096-65-9](/img/structure/B1419586.png)
4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid
Overview
Description
“4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid” is a specialty product used for proteomics research . It has a molecular formula of C7H7F3N2O3 .
Molecular Structure Analysis
The molecular structure of “4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid” can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid” include a molecular weight of 224.14 . More specific properties like melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Enantiomerically Pure Derivatives Preparation
The synthesis and characterization of enantiomerically pure derivatives of 4,4,4-trifluoro-3-hydroxy-butanoic acid, specifically branched in the 2- or 3-position, have been explored. These compounds were derived from 6-trifluoromethyl-1,3-dioxan- and -dioxin-4-ones. This research lays the groundwork for developing novel compounds with potential applications in various scientific fields, including pharmaceuticals and materials science (Gautschi, Schweizer, & Seebach, 1994).
Luminescent Sensors for Ions
Imidazole-based chemosensors have been developed for the reversible detection of cyanide and mercury ions. These compounds exhibit luminescent properties that change in the presence of specific ions, highlighting their potential in environmental monitoring and chemical analysis. Such sensors could be crucial for detecting harmful substances in water and other mediums, thereby contributing to environmental safety and public health (Emandi, Flanagan, & Senge, 2018).
Bone Imaging Agents
Research into novel bisphosphonates for bone imaging has led to the development of compounds with high skeletal uptake and rapid soft tissue clearance. Such agents, including derivatives labeled with 99mTc, show promise for improving diagnostic accuracy in bone-related medical conditions. This advancement could significantly impact the field of nuclear medicine, providing more precise and reliable tools for diagnosing and monitoring bone diseases (Qiu et al., 2011).
Zwitterionic Structures and Hydrogen Bonding
The study of (S)-2-Hydroxy-3-(1H-imidazol-5-yl)propanoic acid hydrate revealed insights into the molecule's zwitterionic structure and intermolecular hydrogen bonding. Understanding these molecular interactions is crucial for designing drugs and materials with specific properties, such as solubility and stability (Okabe & Adachi, 1999).
Asymmetric Direct Aldol Reactions
The organocatalytic asymmetric direct aldol reaction involving trifluoroacetaldehyde ethyl hemiacetal has been studied, yielding products with potential applications in synthetic organic chemistry. This research contributes to the development of enantioselective synthesis methods, which are fundamental in producing chiral compounds used in pharmaceuticals and fine chemicals (Funabiki et al., 2011).
properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-3-(1H-imidazol-2-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c8-7(9,10)6(15,3-4(13)14)5-11-1-2-12-5/h1-2,15H,3H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSITXNCMGQCHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(CC(=O)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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